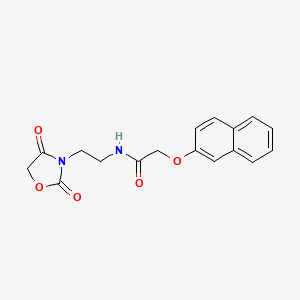

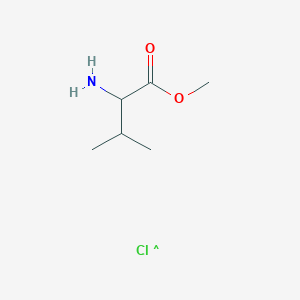

![molecular formula C18H18N2OS B2912103 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 415938-05-5](/img/structure/B2912103.png)

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound has a linear formula of C22H18N2S .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is characterized by the presence of a benzothiazole moiety . The benzothiazole moiety is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in three-component reactions with o-iodoanilines or electron-rich aromatic amines . They can also undergo condensation reactions with 2-aminothiophenol and aldehydes .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have synthesized new benzothiazole-based compounds and compared their inhibitory concentrations with standard reference drugs. These derivatives exhibit better inhibition potency against the tuberculosis bacterium .

Treatment for Allergic Asthma

Inhibition of the non-receptor tyrosine kinase ITK (a component of the T-cell receptor signaling cascade) may represent a novel treatment for allergic asthma. Benzothiazole derivatives, including our compound of interest, could potentially modulate ITK activity and contribute to managing allergic responses .

Muscle Relaxant Properties

2-Amino-6-methylbenzothiazole, a close relative of our compound, has been studied for its muscle relaxant properties. While not directly related, this finding suggests that our compound might also exhibit similar effects .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis .

Mode of Action

tuberculosis . The compound likely interacts with its target to disrupt essential biological processes, leading to the inhibition of the pathogen’s growth.

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

tuberculosis suggests that the compound may lead to the death or growth inhibition of the pathogen .

Propiedades

IUPAC Name |

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-9-4-12(3)10-16(15)22-18/h4-11H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUWBUJQYHEUDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

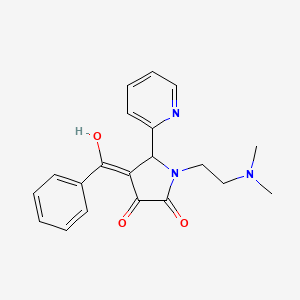

![(1R,2S,10R,11R,12S)-N-(3,4-Dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2912023.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2912025.png)

![ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2912027.png)

![1-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone](/img/structure/B2912028.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide](/img/structure/B2912030.png)

![Ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate](/img/structure/B2912031.png)

![(E)-2-cyano-N-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methylprop-2-enamide](/img/structure/B2912033.png)

![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2912034.png)